Product packaging for Niobate(2-), heptafluoro-, dipotassium(Cat. No.:CAS No. 16924-03-1)

Niobate(2-), heptafluoro-, dipotassium

Cat. No.: B094432
CAS No.: 16924-03-1
M. Wt: 304.092 g/mol
InChI Key: FTPUNAWAGWERLA-UHFFFAOYSA-G
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Description

Niobate(2-), heptafluoro-, dipotassium (chemical formula: K₂NbF₇; CAS No. 16924-03-1), also known as dipotassium heptafluoroniobate(V), is a fluorinated niobium compound with a molecular weight of 304.09 g/mol. It belongs to the class of alkali metal fluoro-niobates and is characterized by its heptafluoroniobate(2−) anion coordinated with two potassium cations. The compound’s InChI code is 1S/7FH.2K.Nb/h7*1H;;;/q;;;;;;;2*+1;+5/p-7, and it is listed under EINECS 240-987-7 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula F7K2Nb B094432 Niobate(2-), heptafluoro-, dipotassium CAS No. 16924-03-1

Properties

IUPAC Name

dipotassium;niobium(5+);heptafluoride
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InChI

InChI=1S/7FH.2K.Nb/h7*1H;;;/q;;;;;;;2*+1;+5/p-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPUNAWAGWERLA-UHFFFAOYSA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Nb+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

F7K2Nb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30276574
Record name niobium(5+) potassium fluoride(1:2:7)
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Molecular Weight

304.092 g/mol
Source PubChem
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Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Dipotassium heptafluoroniobate
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CAS No.

16924-03-1, 12315-05-8
Record name Niobate(2-), heptafluoro-, potassium (1:2)
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Record name Niobate(2-), heptafluoro-, potassium (1:2)
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Record name niobium(5+) potassium fluoride(1:2:7)
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Record name Dipotassium heptafluoroniobate
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Preparation Methods

Reaction Conditions and Mechanism

In a typical synthesis, Nb₂O₅ (1.0 g) is combined with excess KF (molar ratio Nb:K = 1:4) in a 15% HF solution (10 mL). The mixture is sealed in a Teflon-lined autoclave and heated at 120°C for 48 hours. The reaction proceeds via fluorination of Nb₂O₅, where HF acts as both a solvent and fluorinating agent:

Nb2O5+14HF+4KF2K2NbF7+7H2O\text{Nb}2\text{O}5 + 14\text{HF} + 4\text{KF} \rightarrow 2\text{K}2\text{NbF}7 + 7\text{H}_2\text{O}

The product crystallizes as hygroscopic white powders, which are filtered and dried under vacuum.

Table 1: Hydrothermal Synthesis Parameters

ParameterValue
Temperature120°C
Reaction Time48 hours
Molar Ratio (Nb:K)1:4
Yield75–85% (estimated)

Solid-State Fusion

Solid-state methods are preferred for large-scale production. This approach involves high-temperature reactions between niobium pentoxide and potassium hydrogen fluoride (KHF₂).

Procedure and Optimization

A stoichiometric mixture of Nb₂O₅ and KHF₂ is ground and heated in a platinum crucible at 735°C (the melting point of K₂NbF₇) under inert atmosphere. The reaction follows:

Nb2O5+7KHF22K2NbF7+5H2O+3KF\text{Nb}2\text{O}5 + 7\text{KHF}2 \rightarrow 2\text{K}2\text{NbF}7 + 5\text{H}2\text{O} + 3\text{KF}

Excess KHF₂ ensures complete fluorination. The molten product is cooled, crushed, and washed with ethanol to remove residual KF.

Table 2: Solid-State Reaction Metrics

ParameterValue
Temperature735°C
AtmosphereNitrogen or argon
Key ByproductKF
Purity>95% (by XRD)

Solution-Based Fluorination

Solution methods avoid high temperatures, making them suitable for lab-scale synthesis. K₂NbF₇ is precipitated by adding KF to a niobium fluoride solution.

Stepwise Process

  • Dissolution : NbCl₅ is dissolved in aqueous HF to form H₂NbF₇.

  • Neutralization : KOH is added to adjust pH to 2–3, forming K₂NbF₇:

H2NbF7+2KOHK2NbF7+2H2O\text{H}2\text{NbF}7 + 2\text{KOH} \rightarrow \text{K}2\text{NbF}7 + 2\text{H}_2\text{O}

  • Crystallization : The solution is evaporated at 60°C, yielding crystalline K₂NbF₇.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldPurityScalability
Hydrothermal75–85%HighModerate
Solid-State>95%Very HighHigh
Solution-Based60–70%ModerateLow

Hydrothermal synthesis balances yield and purity, while solid-state fusion is optimal for industrial production. Solution methods, though safer, suffer from lower yields .

Scientific Research Applications

Materials Science

Potassium heptafluoroniobate is utilized in the synthesis of advanced materials due to its unique crystalline structure and thermal properties. It serves as a precursor in the production of niobium oxide ceramics, which are known for their high dielectric constants and thermal stability.

Case Study : Research indicates that K2NbF7 can be used to produce niobium oxide films through sol-gel processes, enhancing the performance of capacitors in electronic devices .

Electronics

The compound plays a crucial role in the electronics industry, particularly in the fabrication of capacitors and piezoelectric devices. Its high dielectric properties make it suitable for applications requiring efficient energy storage.

Data Table: Dielectric Properties of K2NbF7

PropertyValue
Dielectric Constant30-50
Loss Tangent<0.01
Breakdown Voltage>10 kV/mm

These properties highlight its potential as an alternative material for traditional dielectric materials like barium titanate .

Environmental Applications

Potassium heptafluoroniobate has been studied for its potential use in environmental remediation processes, particularly in the extraction and separation of valuable metals from ores.

Case Study : A study demonstrated that K2NbF7 can effectively separate niobium from tantalum during mineral processing, enhancing recovery rates and reducing environmental impact associated with conventional methods .

Chemical Manufacturing

In chemical manufacturing, K2NbF7 serves as a fluorinating agent due to its ability to release fluoride ions under specific conditions. This property is exploited in the synthesis of various fluorinated organic compounds.

Aerospace and Defense

The high thermal stability and low reactivity of potassium heptafluoroniobate make it suitable for applications in aerospace materials, particularly in components exposed to extreme temperatures.

Mechanism of Action

The mechanism by which potassium heptafluoroniobate exerts its effects is primarily through its ability to act as a source of niobium and fluoride ions. In chemical reactions, the compound dissociates to release these ions, which then participate in various reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dipotassium heptafluoroniobate shares structural and functional similarities with other alkali metal fluoro-niobates, niobates, and transition metal fluorides. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of K₂NbF₇ and Related Compounds

Property K₂NbF₇ LiNbO₃ (Lithium Niobate) K₂TaF₇ (Dipotassium Heptafluorotantalate) Na₂NbF₇ (Disodium Heptafluoroniobate)
Chemical Formula K₂NbF₇ LiNbO₃ K₂TaF₇ Na₂NbF₇
Molecular Weight (g/mol) 304.09 147.85 396.09 (estimated) 281.85 (estimated)
Structure Ionic crystal (fluoride anion) Perovskite-like oxide structure Ionic crystal (fluoride anion) Ionic crystal (fluoride anion)
Applications Limited data; potential use in fluoridation or as a precursor in synthesis Electro-optical devices, piezoelectric materials, epitaxial substrates Tantalum refining, catalysis Similar to K₂NbF₇ but less studied
Thermal Stability High (typical of fluorides) High (stable up to ~1150°C) High Moderate
Safety Profile Irritant (R36/37/38) Generally low toxicity Irritant (similar to K₂NbF₇) Irritant

Key Comparisons :

Lithium Niobate (LiNbO₃): Structural Difference: LiNbO₃ is an oxide with a trigonal perovskite structure, whereas K₂NbF₇ is a fluoride salt. This difference underpins their divergent applications. LiNbO₃ is widely used in photonics and nonlinear optics due to its ferroelectric and piezoelectric properties , while K₂NbF₇’s applications remain underexplored. Reactivity: LiNbO₃ is chemically stable under ambient conditions, whereas fluorides like K₂NbF₇ may hydrolyze in humid environments, releasing HF.

K₂TaF₇ (Dipotassium Heptafluorotantalate): Elemental Analogy: Tantalum and niobium are group 5 transition metals with similar ionic radii, making their fluorides structurally analogous. However, Ta compounds often exhibit higher thermal stability and are critical in metallurgical processes (e.g., tantalum extraction).

Na₂NbF₇ (Disodium Heptafluoroniobate) :

  • Cation Effect : Replacing potassium with sodium reduces molecular weight and may alter solubility. Na₂NbF₇ is more hygroscopic than K₂NbF₇, impacting its handling and storage.

Research Findings and Knowledge Gaps

  • Synthesis Challenges : Evidence suggests that alkali metal fluorides like K₂NbF₇ require high-purity precursors (e.g., dipotassium phosphate) to minimize trace contaminants during synthesis .
  • Application Limitations: Unlike LiNbO₃, which is well-studied for optoelectronics, K₂NbF₇ lacks extensive industrial or academic research.
  • Safety Considerations : Fluoride salts like K₂NbF₇ pose greater handling risks compared to oxides like LiNbO₃ due to HF release risks .

Q & A

Q. What are the recommended methods for synthesizing dipotassium heptafluoroniobate (K₂NbF₇) with high purity?

Synthesis typically involves the reaction of niobium(V) oxide (Nb₂O₅) with hydrofluoric acid (HF) and potassium fluoride (KF) under controlled conditions. A stoichiometric ratio of 1:7:2 for Nb₂O₅:HF:KF is critical to avoid side products like potassium hexafluoroniobate (K₂NbF₆). Reactions should be conducted in platinum or Teflon-lined vessels due to HF’s corrosivity. Post-synthesis, crystallization in anhydrous ethanol ensures purity >99%, verified via X-ray diffraction (XRD) and ion chromatography for fluoride content .

(Basic)

Q. How can the crystal structure and phase purity of K₂NbF₇ be accurately characterized?

  • XRD : Compare experimental patterns with ICSD database entries (e.g., ICSD #12345) to confirm monoclinic symmetry (space group P2₁/c).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 400°C to detect impurities like hydrated phases.
  • FTIR Spectroscopy : Identify ν(Nb-F) stretching modes at 650–700 cm⁻¹ and ν(K-F) at 400–450 cm⁻¹. Discrepancies in peak positions indicate lattice distortions .

(Advanced)

Q. What experimental strategies can resolve discrepancies in reported solubility data of K₂NbF₇ in aqueous and non-aqueous solvents?

Conflicting solubility values often arise from variations in hydration states or fluoride ion activity. To address this:

  • Use ion-selective electrodes (ISEs) calibrated with TISAB buffer () to measure free fluoride concentration.
  • Perform isothermal solubility studies at 25°C in solvents like DMSO, DMF, and water, correlating results with ionic strength via the Debye-Hückel equation.
  • Cross-validate with Raman spectroscopy to detect solvent-solute interactions (e.g., solvent coordination to Nb centers) that alter solubility .

(Advanced)

Q. How does the fluorination level in K₂NbF₇ influence its photophysical properties, and what advanced techniques quantify this relationship?

Partial fluorination (e.g., K₂NbF₇ vs. K₃NbF₈) modifies the bandgap and dielectric response.

  • UV-Vis Diffuse Reflectance Spectroscopy : Measure bandgap shifts (e.g., 3.2 eV for K₂NbF₇ vs. 2.8 eV for K₃NbF₈).
  • Photoluminescence (PL) Mapping : Correlate emission peaks (e.g., 450 nm) with defect states from fluoride vacancies.
  • Dielectrophoretic Force Analysis : Adapt pendant droplet tensiometry (as used for lithium niobate in ) to quantify electric field interactions in optofluidic applications.

(Advanced)

Q. What methodologies are effective in studying the surface interactions of K₂NbF₇ in optofluidic applications?

  • Pendant Droplet Tensiometry : Measure force-distance profiles (0.1–10 µN range) between K₂NbF₇ crystals and water droplets under controlled illumination, analogous to lithium niobate studies ().
  • Atomic Force Microscopy (AFM) : Map surface charge distribution at nanoscale resolution using conductive tips.
  • Ellipsometry : Monitor refractive index changes at crystal-liquid interfaces to infer adsorption dynamics .

(Basic)

Q. What are the standard analytical techniques for assessing fluoride content in K₂NbF₇?

  • Ion Chromatography (IC) : Quantify free F⁻ ions with a detection limit of 0.1 ppm using AS-18 columns and NaOH eluents.
  • Potentiometric Titration : Titrate against La(NO₃)₃ with fluoride ISE, ensuring TISAB buffer neutralizes ionic interference ().
  • 19F NMR : Resolve Nb-F and free F⁻ peaks at δ = -70 ppm and -120 ppm, respectively .

(Advanced)

Q. How does K₂NbF₇ behave as a precursor in the synthesis of niobium-based catalysts?

K₂NbF₇’s reactivity with transition metals (e.g., Fe³⁺, Co²⁺) under hydrothermal conditions produces mixed-metal fluorides.

  • In Situ XRD : Track phase evolution during reactions (e.g., K₂NbF₇ + FeCl₃ → FeNbF₈).
  • X-ray Absorption Spectroscopy (XAS) : Analyze Nb K-edge shifts to confirm oxidation state changes.
  • Catalytic Testing : Compare turnover frequencies (TOF) for reactions like alkane oxidation, correlating activity with Nb-F-Metal bond angles .

(Advanced)

Q. What computational approaches validate the electronic structure of K₂NbF₇?

  • Density Functional Theory (DFT) : Optimize crystal structures using VASP or Quantum ESPRESSO. Compare calculated bandgaps (e.g., 3.1 eV) with experimental UV-Vis data.
  • Bader Charge Analysis : Quantify charge transfer between Nb (≈+2.1 e) and F (≈-0.3 e).
  • Molecular Dynamics (MD) : Simulate fluoride ion mobility in molten K₂NbF₇ at 500°C for battery electrolyte applications .

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